4-(4-Chlorophenyl)pyrimidine-2-thiol
CAS No.: 175203-08-4
Cat. No.: VC20924565
Molecular Formula: C10H7ClN2S
Molecular Weight: 222.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175203-08-4 |
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Molecular Formula | C10H7ClN2S |
Molecular Weight | 222.69 g/mol |
IUPAC Name | 6-(4-chlorophenyl)-1H-pyrimidine-2-thione |
Standard InChI | InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) |
Standard InChI Key | TWKIWOOKHPWUIM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC=NC(=S)N2)Cl |
Canonical SMILES | C1=CC(=CC=C1C2=CC=NC(=S)N2)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-(4-Chlorophenyl)pyrimidine-2-thiol, also known as 6-(4-chlorophenyl)-1H-pyrimidine-2-thione, belongs to the class of heterocyclic compounds containing a pyrimidine ring with a thiol functional group. Its structure features a para-chlorophenyl substituent attached to the pyrimidine nucleus, creating a molecule with both aromatic and heterocyclic properties .
Basic Identification Parameters
The compound is uniquely identified through several standard chemical parameters as shown in Table 1:
Parameter | Value |
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CAS Number | 175203-08-4 |
Molecular Formula | C₁₀H₇ClN₂S |
Molecular Weight | 222.69 g/mol |
InChI Key | TWKIWOOKHPWUIM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC=NC(=S)N2)Cl |
Synonyms | 6-(4-chlorophenyl)-1H-pyrimidine-2-thione, 4-(4-chlorophenyl)-2-pyrimidinethiol, 6-(4-chlorophenyl)pyrimidine-2(1H)-thione |
Structural Analysis
The structure consists of a central pyrimidine ring with a thiol/thione group at the 2-position and a para-chlorophenyl substituent at the 4-position. This arrangement creates a planar molecular system with potential for hydrogen bonding through the thiol group and the nitrogen atoms in the pyrimidine ring . The electron-withdrawing chloro substituent on the phenyl ring influences the electronic distribution within the molecule, potentially affecting its chemical reactivity and biological properties .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(4-chlorophenyl)pyrimidine-2-thiol is essential for its proper handling, storage, and application in various research contexts.
Physical State and Appearance
The compound appears as a yellow-orange solid at room temperature, with distinctive physical characteristics that aid in its identification during laboratory procedures .
Physicochemical Properties
Table 2 summarizes the key physicochemical properties of the compound:
Spectroscopic Properties
The compound exhibits characteristic spectroscopic features that assist in its identification and purity assessment. Mass spectrometry data reveals a molecular ion peak at m/z 223.00913 [M+H]⁺, consistent with its molecular formula .
Collision Cross Section Data
Predicted collision cross section (CCS) measurements provide valuable information for mass spectrometry-based identification and characterization:
Synthesis Methods
Several synthetic routes have been developed for the preparation of pyrimidine-2-thiol derivatives, including 4-(4-chlorophenyl)pyrimidine-2-thiol. These methods vary in complexity, yield, and starting materials.
Thiourea-Based Synthesis
The most common approach involves the reaction of appropriate precursors with thiourea under basic conditions:
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Reaction of divinyl ketones with thiourea through aza-Michael addition/nucleophilic addition/aromatization tandem processes .
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Cyclization of chalcones with thiourea in the presence of a base, typically potassium hydroxide in ethanol .
General Synthetic Procedure
A typical synthesis procedure involves the following steps:
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A solution of substituted chalcone (0.01 mol) in methanol (50 ml) is prepared.
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Potassium hydroxide (0.01 mol) and thiourea (0.25 M solution, 40 ml) are added to the solution.
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The mixture is refluxed for 3-4 hours.
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After cooling, the mixture is acidified with hydrochloric acid (0.5 M solution, 20 ml).
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The resulting precipitate is collected, dried, and recrystallized from methanol .
This method typically yields the target compound in good to high yields (generally 75-81%) .
Reaction Mechanism
The reaction mechanism for the formation of pyrimidine-2-thiols has been elucidated and involves several key steps:
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Initial aza-Michael addition generates an intermediate product.
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This intermediate undergoes intramolecular cyclization.
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Dehydration follows to afford a precursor.
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The final step involves aromatization to yield the target pyrimidine-2-thiol .
This mechanistic understanding is valuable for optimizing reaction conditions and developing more efficient synthetic routes.
Biological Activity and Applications
Research on pyrimidine-2-thiol derivatives, including 4-(4-chlorophenyl)pyrimidine-2-thiol, has revealed promising biological activities, particularly in antimicrobial applications.
Antimicrobial Properties
Structure-activity relationship (SAR) studies have demonstrated that the presence of electron-withdrawing groups, such as the chloro substituent at the para position of the phenyl ring, can enhance antimicrobial activity against various pathogens :
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Improved activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.
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Enhanced effectiveness against Gram-negative bacteria like Escherichia coli.
Structure-Activity Relationship
The antimicrobial efficacy of pyrimidine-2-thiol derivatives appears to be influenced by several structural features:
Research Developments and Future Directions
Current research on 4-(4-chlorophenyl)pyrimidine-2-thiol and related compounds is focused on several key areas:
Medicinal Chemistry Applications
The antimicrobial properties of this compound suggest potential applications in medicinal chemistry:
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Development of novel antibacterial agents, particularly against resistant strains.
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Exploration of antifungal applications, especially for difficult-to-treat fungal infections.
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Investigation of potential activity against other microbial pathogens .
Structural Modifications
Researchers are exploring various structural modifications to enhance the biological activity and pharmacokinetic properties:
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Substitution at different positions of the pyrimidine ring.
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Variation of the substituents on the phenyl ring.
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Modification of the thiol/thione functionality .
These modifications may lead to compounds with improved efficacy, selectivity, and reduced toxicity.
Analytical Methods
Advanced analytical techniques are being developed for the detection, quantification, and characterization of 4-(4-chlorophenyl)pyrimidine-2-thiol and its metabolites:
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High-performance liquid chromatography (HPLC) methods.
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Mass spectrometry techniques, particularly those utilizing the predicted collision cross section data.
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Spectroscopic methods for structural confirmation and purity assessment . These analytical advances are crucial for quality control, pharmacokinetic studies, and environmental monitoring.
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